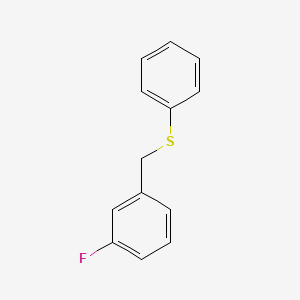
1-Fluoro-3-(phenylsulfanylmethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Fluoro-3-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H11FS It is characterized by a benzene ring substituted with a fluoro group at the first position and a phenylsulfanylmethyl group at the third position
准备方法
The synthesis of 1-Fluoro-3-(phenylsulfanylmethyl)benzene typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied in organic chemistry for the formation of carbon-carbon bonds. The reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
化学反应分析
1-Fluoro-3-(phenylsulfanylmethyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the fluoro group or to modify the phenylsulfanylmethyl group.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Fluoro-3-(phenylsulfanylmethyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific chemical properties, such as fluorinated polymers.
作用机制
The mechanism of action of 1-Fluoro-3-(phenylsulfanylmethyl)benzene depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its fluoro and phenylsulfanylmethyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved would depend on the specific context in which the compound is used.
相似化合物的比较
1-Fluoro-3-(phenylsulfanylmethyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-3-methylbenzene: Lacks the phenylsulfanylmethyl group, making it less versatile in terms of chemical reactivity.
3-Fluorotoluene: Similar to 1-Fluoro-3-methylbenzene but with a different substitution pattern.
1-Fluoro-3-(methylthio)benzene: Contains a methylthio group instead of a phenylsulfanylmethyl group, which may alter its chemical properties and reactivity.
生物活性
1-Fluoro-3-(phenylsulfanylmethyl)benzene is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
- Molecular Formula : C13H11F1S1
- Key Features :
- A fluorine atom at the 1-position.
- A phenylsulfanylmethyl group at the 3-position.
The biological activity of this compound is believed to involve interactions with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom may enhance lipophilicity, potentially improving bioavailability and binding affinity to target sites. The phenylsulfanylmethyl group may also influence the compound's reactivity and biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further exploration in antimicrobial drug development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Properties
There is growing interest in the anticancer potential of this compound. Related compounds have shown the ability to induce apoptosis in cancer cells and inhibit tumor growth. The structural features of this compound may contribute to these effects by interacting with cellular targets involved in cancer progression.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibition zones, indicating its potential as an antimicrobial agent.
Study 2: Anticancer Activity
Another investigation focused on the anticancer effects of this compound in vitro. Results showed that it significantly reduced cell viability in several cancer cell lines, suggesting a mechanism involving apoptosis.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
属性
IUPAC Name |
1-fluoro-3-(phenylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FS/c14-12-6-4-5-11(9-12)10-15-13-7-2-1-3-8-13/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWWLUZKWDUKRET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














